(9H-Fluoren-9-yl)methyl glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-fluoren-9-yl)methyl 2-aminoacetate is a chemical compound with the molecular formula C16H15NO2. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 2-aminoacetate typically involves the reaction of fluorenylmethanol with glycine or its derivatives under specific conditions. One common method includes the use of trifluoroacetic acid as a catalyst to facilitate the esterification process . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (9H-fluoren-9-yl)methyl 2-aminoacetate may involve large-scale esterification processes. These processes are optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl 2-aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(9H-fluoren-9-yl)methyl 2-aminoacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl 2-aminoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, facilitating various biochemical reactions. Its ester group can undergo hydrolysis to release active intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methyl glycinate
- (9H-fluoren-9-yl)methyl alaninate
- (9H-fluoren-9-yl)methyl valinate
Uniqueness
(9H-fluoren-9-yl)methyl 2-aminoacetate is unique due to its specific structural features and reactivity. The presence of the fluorenyl group imparts stability and enhances its utility as an intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C16H15NO2 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 2-aminoacetate |
InChI |
InChI=1S/C16H15NO2/c17-9-16(18)19-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10,17H2 |
InChI Key |
XHYUDJFILRMEQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.